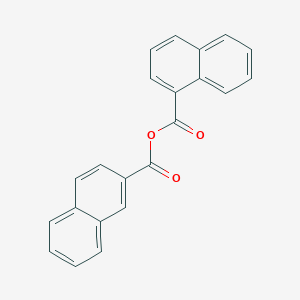

alpha,beta-Naphthoic acid anhydride

Description

Contextualizing Naphthoic Anhydrides within Aromatic Anhydride (B1165640) Chemistry

Aromatic anhydrides are derivatives of aromatic carboxylic acids and are characterized by the presence of two acyl groups linked by an oxygen atom. iloencyclopaedia.org They are generally reactive compounds, serving as effective acylating agents in various organic transformations. nih.gov Within this family, naphthoic acid anhydrides are distinguished by their naphthalene (B1677914) core, a bicyclic aromatic system that imparts specific electronic and steric properties.

The reactivity of naphthoic anhydrides is influenced by the electron-rich naphthalene ring system. They readily participate in nucleophilic acyl substitution reactions, similar to other aromatic anhydrides like phthalic anhydride. rsc.orglibretexts.org However, the extended π-system of the naphthalene moiety can modulate the electrophilicity of the carbonyl carbons and influence the stability of intermediates and transition states. Naphthoic anhydrides are generally considered less reactive than their corresponding acyl chlorides, which can be advantageous in terms of selectivity and handling. chemistrystudent.com

Isomeric Forms and Structural Diversities of Naphthoic Acid Anhydrides

The structural diversity of naphthoic acid anhydrides arises from the different substitution patterns possible on the naphthalene ring. This leads to several isomeric forms, which can be broadly categorized into anhydrides derived from monocarboxylic and dicarboxylic acids, as well as their substituted derivatives.

Anhydrides can be formed from the two primary isomers of naphthoic acid: 1-naphthoic acid (also known as α-naphthoic acid) and 2-naphthoic acid (β-naphthoic acid). wikipedia.orgnih.gov This gives rise to three possible monocarboxylic naphthoic anhydrides: two symmetrical forms and one unsymmetrical form.

1-Naphthoic anhydride (di-α-naphthoic anhydride) is the symmetrical anhydride derived from two molecules of 1-naphthoic acid.

2-Naphthoic anhydride (di-β-naphthoic anhydride) is the symmetrical anhydride derived from two molecules of 2-naphthoic acid.

alpha,beta-Naphthoic acid anhydride (also known as 1-naphthoic 2-naphthoic anhydride) is an unsymmetrical or mixed anhydride. nih.govlibretexts.org It is formed from one molecule of 1-naphthoic acid and one molecule of 2-naphthoic acid. nih.gov The synthesis of such mixed anhydrides can be achieved by reacting an acid chloride with a carboxylate salt. libretexts.orgyoutube.com

| Property | 1-Naphthoic Acid wikipedia.org | 2-Naphthoic Acid nih.gov | alpha,beta-Naphthoic acid anhydride nih.gov |

| Synonym | α-Naphthoic acid | β-Naphthoic acid | 1-Naphthoic 2-naphthoic anhydride |

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₈O₂ | C₂₂H₁₄O₃ |

| Molar Mass | 172.18 g/mol | 172.18 g/mol | 326.34 g/mol |

| Melting Point | 161 °C | 185-187 °C | Not available |

When two carboxyl groups are present on the naphthalene ring, intramolecular dehydration can lead to the formation of cyclic anhydrides. The stability and ease of formation of these cyclic structures depend on the relative positions of the carboxyl groups.

1,8-Naphthalic anhydride is a particularly stable and important cyclic anhydride, formed from the corresponding naphthalenedicarboxylic acid. wikipedia.org It is a planar molecule and its chemistry has been extensively studied. wikipedia.org It is prepared industrially via the oxidation of acenaphthene (B1664957). wikipedia.orgnih.gov This anhydride is a key intermediate in the production of dyes and fluorescent brighteners. wikipedia.orgresearchgate.net

2,3-Naphthalenedicarboxylic anhydride is another isomer, which also undergoes hydrolysis, a reaction that has been studied in comparison to the 1,8-isomer to understand the effects of substituent positioning on reactivity. rsc.org The cyclization of 1,8-naphthalic acid is noted to be a spontaneous process in acidic aqueous solutions. rsc.orgresearchgate.net

| Property | 1,8-Naphthalic Anhydride wikipedia.orgsigmaaldrich.comchemeo.com |

| IUPAC Name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione |

| Molecular Formula | C₁₂H₆O₃ |

| Molar Mass | 198.17 g/mol |

| Melting Point | 267-276 °C |

| Appearance | White solid |

The naphthalene ring of naphthoic anhydrides can be functionalized with various substituent groups, leading to a vast library of derivatives with tailored properties. For example, bromo- and nitro-substituted 1,8-naphthalic anhydrides are valuable building blocks in the synthesis of functional dyes. mdpi.comekb.eg The synthesis of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride can be achieved from the parent 1,8-naphthalic anhydride through nitration and subsequent bromination. mdpi.com These halogenated derivatives are reactive intermediates, allowing for the introduction of amines and other nucleophiles to create complex naphthalimide structures. researchgate.netresearchgate.net While specific research on 1-phenyl-2,3-naphthalenedicarboxylic anhydride is not widely detailed, the synthesis of aryl-substituted naphthalic anhydrides is an active area of research for creating novel materials. researchgate.net

Historical Development and Evolution of Research on Naphthoic Anhydrides

The study of naphthoic acid derivatives has a long history, rooted in the development of synthetic dyes and the exploration of aromatic chemistry in the 19th and 20th centuries. Early methods for preparing aromatic dicarboxylic acid anhydrides often involved heating the corresponding acid, sometimes with a dehydrating agent like acetyl chloride. google.com The preparation of naphthoic acids themselves was established through methods like the hydrolysis of naphthonitriles or the oxidation of appropriate precursors. orgsyn.org

Over time, research has evolved from basic synthesis and characterization to sophisticated applications. The discovery that 1,8-naphthalic anhydride could be efficiently produced by the oxidation of the abundant coal tar component acenaphthene was a significant industrial development. nih.gov This made it a readily available precursor for a wide range of commercial products. nih.gov In recent decades, research has focused on creating more complex and functionalized naphthoic anhydride derivatives. Modern synthetic methods, including the use of triphenylphosphine (B44618) oxide and oxaloyl chloride, offer mild and efficient routes to anhydrides from carboxylic acids. nih.govacs.org The focus has shifted towards their use in high-performance materials, such as fluorescent probes, polymers, and electronic materials, reflecting the broader trends in organic materials science. researchgate.netekb.egresearchgate.net

Significance of Naphthoic Anhydrides as Synthetic Building Blocks and Reagents

Naphthoic anhydrides are highly versatile synthetic building blocks due to their reactivity and the unique properties of the naphthalene core. tcichemicals.com Their primary role is as acylating agents in nucleophilic acyl substitution reactions. libretexts.org

Key applications include:

Synthesis of Naphthalimides: The reaction of dicarboxylic naphthoic anhydrides, particularly 1,8-naphthalic anhydride, with amines is a cornerstone of their application. This reaction yields naphthalimides, a class of compounds renowned for their strong fluorescence. researchgate.netresearchgate.net These naphthalimides are used extensively as optical brighteners in polymers and textiles, as fluorescent dyes and pigments, and as probes in biological imaging. wikipedia.orgresearchgate.netekb.eg

Polymer Chemistry: Naphthoic anhydride derivatives containing polymerizable groups have been incorporated into polymers to create materials with enhanced optical or thermal properties. researchgate.net They can also be used in the production of polyester (B1180765) resins. google.com

Fine Chemical Synthesis: As reactive intermediates, they are used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. nih.govgoogle.com For instance, 1,8-naphthalic anhydride is used as a safener in herbicide formulations. chemeo.com

Advanced Materials: The rigid, planar structure of the naphthalene unit makes these anhydrides attractive building blocks for supramolecular chemistry and the design of organic electronic materials. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carbonyl naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O3/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)25-22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNKHAKNGRMWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)OC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of Naphthoic Acid Anhydrides

Classical and Contemporary Synthetic Routes to Monocarboxylic Naphthoic Anhydrides

The formation of monocarboxylic naphthoic anhydrides primarily involves the condensation of two naphthoic acid molecules or the reaction between an acyl halide and a carboxylate anion.

Condensation Reactions from Naphthoic Acids

Condensation reactions represent a direct approach to synthesizing naphthoic anhydrides from their corresponding acids. This transformation can be induced by either chemical reagents or thermal means.

Modern synthetic protocols often employ coupling reagents to facilitate the dehydration of carboxylic acids under mild conditions. Propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as an effective dehydrating agent in the synthesis of various organic compounds, including anhydrides. mdpi.comresearchgate.net Its application in a one-pot, two-step synthesis of naphthoxazinones from 2-naphthol, methyl carbamate, and aromatic aldehydes highlights its utility in promoting intramolecular acylation, a process analogous to anhydride formation. mdpi.com

Another powerful system for the synthesis of carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide (TPPO) in conjunction with oxaloyl chloride. acs.orgnih.gov This method proceeds through a highly reactive intermediate, Ph₃PCl₂, which catalyzes the rapid and efficient formation of a wide range of symmetric and cyclic carboxylic anhydrides under neutral conditions and with high yields. acs.orgnih.govorganic-chemistry.org The reaction is typically complete in a short time frame, often less than 10 minutes. nih.govorganic-chemistry.org

| Coupling Reagent System | Key Features | Typical Reaction Conditions |

| Propylphosphonic Anhydride (T3P®) | Effective dehydrating agent, enables one-pot synthesis. mdpi.comresearchgate.net | Often used in solvents like toluene (B28343) or ethyl acetate (B1210297), with reaction temperatures around 80°C. mdpi.com |

| Triphenylphosphine Oxide/Oxaloyl Chloride | Catalytic, high efficiency, mild and neutral conditions, rapid reaction times. acs.orgnih.gov | Typically performed in solvents like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) at room temperature under an inert atmosphere. acs.orgorganic-chemistry.org |

The thermal dehydration of dicarboxylic acids to form cyclic anhydrides is a well-established method. sciencemadness.orgsciencemadness.org For instance, phthalic acid can be converted to phthalic anhydride by heating it above 210°C. sciencemadness.orgwikipedia.org This process involves the elimination of a water molecule to form the more stable five-membered anhydride ring. sciencemadness.org While effective for forming cyclic anhydrides from diacids with appropriately spaced carboxyl groups, this method can be less efficient for producing anhydrides from monocarboxylic acids unless high temperatures are employed to drive the equilibrium by removing water. sciencemadness.org The thermal treatment of crude phthalic anhydride, obtained from the oxidation of naphthalene (B1677914) or o-xylene, also serves to convert any remaining phthalic acid into its anhydride. google.com

Nucleophilic Acyl Substitution Strategies Involving Acyl Halides and Carboxylate Anions

A classic and versatile method for preparing acid anhydrides is through the nucleophilic acyl substitution reaction between an acyl chloride and a carboxylate anion. masterorganicchemistry.comchemistrytalk.org This reaction is a fundamental transformation in organic chemistry where the nucleophilic carboxylate attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of the anhydride. masterorganicchemistry.comvanderbilt.edu This strategy allows for the synthesis of both symmetrical and mixed anhydrides. The reactivity of carboxylic acid derivatives follows a clear hierarchy, with acyl chlorides being more reactive than anhydrides, esters, and amides. chemistrytalk.orgvanderbilt.edulibretexts.org This inherent reactivity makes the reaction between an acyl chloride and a carboxylate thermodynamically favorable. chemistrytalk.org

Preparation Strategies for Dicarboxylic Naphthalenedicarboxylic Anhydrides

The synthesis of dicarboxylic naphthalenedicarboxylic anhydrides, such as the commercially significant 1,8-naphthalic anhydride, typically involves the oxidation of suitable naphthalene derivatives.

Oxidative Routes from Naphthalene Derivatives (e.g., Acenaphthene (B1664957) Oxidation to 1,8-Naphthalic Anhydride)

The industrial production of 1,8-naphthalic anhydride predominantly relies on the oxidation of acenaphthene. wikipedia.orggoogle.com This process can be carried out using various oxidizing agents and conditions.

Historically, chromium(VI) compounds in acidic media were used, but this method has fallen out of favor due to environmental and corrosion concerns. google.com Modern approaches often utilize gas-phase catalytic oxidation with air. One such method employs a vanadium pentoxide catalyst supported on a non-porous material. google.com The reaction is typically conducted at elevated temperatures.

Another common laboratory and industrial method involves the oxidation of acenaphthene with sodium dichromate in glacial acetic acid. nih.gov The yield of 1,8-naphthalic anhydride is dependent on the molar ratio of the oxidant to the starting material, with higher yields achieved at increased oxidant concentrations. nih.gov Other oxidative methods include the use of molecular oxygen in the presence of homogeneous catalysts like cobalt(II) acetate or manganese(II) acetate. nih.gov Photochemical oxidation of acenaphthenequinone (B41937) in the presence of oxygen also yields 1,8-naphthalic anhydride. nih.gov

Furthermore, substituted naphthalic anhydrides can be prepared through electrophilic substitution reactions on the parent anhydride. For example, nitration of 1,8-naphthalic anhydride with sodium nitrate (B79036) in concentrated sulfuric acid yields 3-nitro-1,8-naphthalic anhydride. mdpi.com This nitro derivative can then undergo further reactions, such as bromination, to produce other functionalized naphthalic anhydrides. mdpi.com

| Starting Material | Oxidizing Agent/Catalyst | Product |

| Acenaphthene | Air / Vanadium Pentoxide Catalyst google.com | 1,8-Naphthalic Anhydride google.com |

| Acenaphthene | Sodium Dichromate / Glacial Acetic Acid nih.gov | 1,8-Naphthalic Anhydride nih.gov |

| Acenaphthene | Molecular Oxygen / Cobalt(II) or Manganese(II) Acetate nih.gov | 1,8-Naphthalic Anhydride nih.gov |

| Acenaphthenequinone | Oxygen (Photochemical) nih.gov | 1,8-Naphthalic Anhydride nih.gov |

| 1,8-Naphthalic Anhydride | Sodium Nitrate / Sulfuric Acid mdpi.com | 3-Nitro-1,8-naphthalic Anhydride mdpi.com |

| 3-Nitro-1,8-naphthalic Anhydride | N-Bromosuccinimide / Sulfuric Acid mdpi.com | 3-Bromo-6-nitro-1,8-naphthalic anhydride |

Vapor-Phase Catalytic Oxidation Processes

Vapor-phase catalytic oxidation of acenaphthene is a widely employed industrial method for producing 1,8-naphthalic anhydride. rsc.orgnih.gov This process involves passing a mixture of acenaphthene vapor and an oxygen-containing gas, typically air, over a catalyst at elevated temperatures. nih.gov

Vanadium pentoxide (V₂O₅) is a key catalyst in this process, often supported on materials like silica (B1680970). orgsyn.orgresearchgate.netresearchgate.net The reaction is typically carried out in a fixed-bed or fluidized-bed reactor. orgsyn.orgresearchgate.net In a fixed-bed process, the catalyst is packed in tubes within a multitubular reactor, and the reaction temperature is carefully controlled. orgsyn.org Fluidized-bed reactors offer advantages such as uniform temperature distribution and efficient heat removal. researchgate.net

The reaction conditions, including temperature, pressure, and catalyst composition, significantly influence the yield and selectivity of the process. For instance, using a vanadium oxide catalyst on a silica support, the oxidation of naphthalene (a related process) is conducted at temperatures between 340-385 °C. orgsyn.org

Table 1: Comparison of Vapor-Phase Oxidation Processes

| Feature | Fixed-Bed Process | Fluidized-Bed Process |

| Catalyst Bed | Stationary | Suspended by gas flow |

| Temperature Control | More challenging | More uniform |

| Heat Transfer | Less efficient | More efficient |

| Typical Catalyst | Vanadium oxide on silica support | Vanadium oxide on silica gel |

Liquid-Phase Oxidative Methodologies

Liquid-phase oxidation offers an alternative route to 1,8-naphthalic anhydride from acenaphthene. nih.gov These methods typically involve the use of strong oxidizing agents in a suitable solvent. One established method utilizes chromic acid in aqueous sulfuric acid or acetic acid to oxidize acenaphthene. nih.gov To enhance the purity of the final product, a subsequent post-oxidation step with hydrogen peroxide or an alkali hypochlorite (B82951) can be employed. nih.gov

Another approach to liquid-phase oxidation involves reacting molten acenaphthene or a solution of it in an alkanoic acid with oxygen or an acid at temperatures ranging from 70-200 °C. nih.gov This reaction is catalyzed by metal salts, such as cobalt or manganese resinates or stearates, often in the presence of a bromide. The addition of an aliphatic anhydride has been shown to accelerate the oxidation process. nih.gov

Intramolecular Cyclization of Naphthalenedicarboxylic Acids

The formation of the anhydride ring can also be achieved through the intramolecular cyclization of the corresponding naphthalenedicarboxylic acids. This method is particularly relevant for isomers where the carboxylic acid groups are in close proximity, facilitating ring closure.

Acid-Catalyzed Cyclization Processes (e.g., 1,8-Naphthalenedicarboxylic Acid)

Naphthalene-1,8-dicarboxylic acid readily undergoes spontaneous cyclization to form 1,8-naphthalic anhydride in an acidic aqueous solution. nih.govrsc.org This process is driven by the release of steric strain associated with the two adjacent carboxyl groups at the peri-positions of the naphthalene ring. The reaction proceeds through a mechanism where an intramolecular proton transfer occurs in concert with the alignment of the oxygen atom towards the carbonyl center, leading to a planar intermediate that subsequently dehydrates to form the anhydride. nih.govrsc.org The equilibrium of this reaction is pH-dependent, with the formation of the anhydride being favored under acidic conditions. nih.govrsc.org

Dehydrating Agent-Mediated Cyclizations (e.g., Thionyl Chloride for 2,3-Naphthalenedicarboxylic Acid)

For naphthalenedicarboxylic acids where the carboxyl groups are not as sterically crowded as in the 1,8-isomer, such as 2,3-naphthalenedicarboxylic acid, the use of a dehydrating agent is often necessary to facilitate the intramolecular cyclization to the corresponding anhydride. While specific literature detailing the use of thionyl chloride for the synthesis of 2,3-naphthalenedicarboxylic anhydride is not extensively available, the general principle of using dehydrating agents like thionyl chloride to convert dicarboxylic acids to their anhydrides is a well-established synthetic transformation in organic chemistry. mdpi.com This method involves the reaction of the dicarboxylic acid with the dehydrating agent, which activates the carboxyl groups and promotes the elimination of a water molecule to form the cyclic anhydride.

Hydrothermal Synthesis of Naphthoic Anhydride Polymorphs

Synthetic Approaches to Substituted Naphthoic Anhydride Derivatives

The functionalization of the naphthalene ring of 1,8-naphthalic anhydride is a key strategy for producing a diverse range of derivatives with tailored properties for various applications.

A reliable one-pot protocol has been developed for the synthesis of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from the parent 1,8-naphthalic anhydride. mdpi.com This method involves nitration followed by selective bromination in sulfuric acid at room temperature. mdpi.com The degree of bromination can be controlled by the amount of the brominating agent used. mdpi.com

Furthermore, 4-amino-1,8-naphthalic anhydride can be synthesized from 4-nitro-1,8-naphthalic anhydride through reduction. google.com Substituted 1,8-naphthalimides, which are important fluorescent dyes, are often prepared from the corresponding substituted 1,8-naphthalic anhydrides. For instance, 4-fluoro-1,8-naphthalimide is synthesized from 4-fluoro-1,8-naphthalic anhydride, which is itself derived from acenaphthene. mdpi.com

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides can be achieved through the aminolysis of 4-fluoro-1,8-naphthalic anhydride with various amino acids. mdpi.com Similarly, 4-bromo-1,8-naphthalic anhydride serves as a precursor for the synthesis of N-n-butyl-4-bromo-1,8-naphthalimide. researchgate.net

Table 2: Examples of Substituted Naphthoic Anhydride Derivatives and their Precursors

| Derivative | Precursor | Synthetic Method |

| 3-Bromo-6-nitro-1,8-naphthalic anhydride | 1,8-Naphthalic anhydride | Nitration followed by bromination in sulfuric acid mdpi.com |

| 4-Amino-1,8-naphthalic anhydride | 4-Nitro-1,8-naphthalic anhydride | Reduction google.com |

| 4-Fluoro-1,8-naphthalic anhydride | 5-Fluoroacenaphthene | Oxidation mdpi.com |

| N-n-Butyl-4-bromo-1,8-naphthalimide | 4-Bromo-1,8-naphthalic anhydride | Reaction with n-butylamine researchgate.net |

Reaction Mechanisms and Transformational Chemistry of Naphthoic Acid Anhydrides

Fundamental Nucleophilic Acyl Substitution Pathways

The core reactivity of alpha,beta-naphthoic acid anhydride (B1165640) lies in nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.edu This class of reactions involves the addition of a nucleophile to one of the carbonyl carbons, followed by the elimination of a leaving group. masterorganicchemistry.comvanderbilt.edu The general mechanism proceeds through a tetrahedral intermediate. vanderbilt.eduwikipedia.org

Reactivity with Diverse Nucleophiles

Alpha,beta-Naphthoic acid anhydride reacts with a variety of nucleophiles, leading to the formation of different carboxylic acid derivatives. libretexts.orgyoutube.com These reactions are fundamental in synthetic organic chemistry for creating esters and amides. chemistrystudent.comlibretexts.org

In the presence of water, alpha,beta-naphthoic acid anhydride undergoes hydrolysis to yield the corresponding dicarboxylic acid, 1,2-naphthalenedicarboxylic acid. rsc.orglibretexts.org This reaction can occur slowly at room temperature and can be accelerated by gentle heating. chemguide.co.uk The process involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. libretexts.orgyoutube.com This is followed by proton transfer and the departure of the carboxylate leaving group, ultimately forming two carboxylic acid molecules. libretexts.orgyoutube.com The reaction can be catalyzed by either acid or base. youtube.comyoutube.com

A study on the hydrolysis of 1,8-naphthalic anhydride, a related isomer, showed complex pH-dependent kinetics. rsc.org Below pH 6.0, the reaction proceeds with the assumption that both the neutral and protonated forms of the corresponding dicarboxylic acid are in equilibrium with the anhydride. rsc.org In contrast, the hydrolysis of 2,3-naphthalic anhydride, another isomer, displays a water-dependent reaction between pH 1.0 and 6.0 and is catalyzed by a base above pH 7.0. rsc.org

The reaction of alpha,beta-naphthoic acid anhydride with alcohols, a process known as alcoholysis, results in the formation of an ester and a carboxylic acid. chemguide.co.uklibretexts.org This reaction typically requires gentle heating to proceed at a reasonable rate. chemguide.co.uk For example, the reaction with an alcohol (ROH) would yield one molecule of a mono-ester of 1,2-naphthalenedicarboxylic acid and one molecule of the dicarboxylic acid itself. chemguide.co.ukwikipedia.org The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. libretexts.orglibretexts.org The use of a base like pyridine (B92270) can facilitate the reaction. libretexts.org

Table 1: Products of Alcoholysis of alpha,beta-Naphthoic Acid Anhydride

| Reactant Alcohol | Ester Product | Carboxylic Acid Product |

| Methanol | Methyl 2-carboxy-1-naphthoate | 1,2-Naphthalenedicarboxylic acid |

| Ethanol | Ethyl 2-carboxy-1-naphthoate | 1,2-Naphthalenedicarboxylic acid |

| Isopropanol | Isopropyl 2-carboxy-1-naphthoate | 1,2-Naphthalenedicarboxylic acid |

This table is illustrative and shows the expected products based on the general reaction of anhydrides with alcohols.

Aminolysis, the reaction of alpha,beta-naphthoic acid anhydride with ammonia (B1221849) or primary and secondary amines, produces amides. libretexts.orglibretexts.org This reaction requires two molar equivalents of the amine. libretexts.org The first equivalent acts as the nucleophile, attacking a carbonyl carbon, while the second equivalent acts as a base to neutralize the carboxylic acid formed as a byproduct. libretexts.orgyoutube.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic. libretexts.org The products are an amide and the ammonium (B1175870) salt of the carboxylic acid. youtube.comyoutube.com

Table 2: Products of Aminolysis of alpha,beta-Naphthoic Acid Anhydride

| Reactant Amine | Amide Product | Carboxylate Salt Product |

| Ammonia | 2-Carbamoyl-1-naphthoic acid | Ammonium 2-carboxy-1-naphthoate |

| Methylamine | N-Methyl-2-carbamoyl-1-naphthoic acid | Methylammonium 2-carboxy-1-naphthoate |

| Diethylamine | N,N-Diethyl-2-carbamoyl-1-naphthoic acid | Diethylammonium 2-carboxy-1-naphthoate |

This table is illustrative and shows the expected products based on the general reaction of anhydrides with amines.

Mechanism of Tetrahedral Intermediate Formation and Leaving Group Expulsion

The generally accepted mechanism for nucleophilic acyl substitution in acid anhydrides involves a two-step process: addition and elimination. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Attack and Formation of the Tetrahedral Intermediate : The reaction is initiated by the attack of a nucleophile (such as water, an alcohol, or an amine) on one of the electrophilic carbonyl carbons of the anhydride. libretexts.orgyoutube.com This addition step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. wikipedia.orgyoutube.com This intermediate is characterized by an sp3-hybridized carbon that was formerly the sp2-hybridized carbonyl carbon. wikipedia.orgyoutube.com

Collapse of the Tetrahedral Intermediate and Leaving Group Expulsion : The tetrahedral intermediate is typically unstable and collapses. wikipedia.orgyoutube.com The lone pair of electrons on the newly formed alkoxide oxygen reforms the carbon-oxygen double bond. libretexts.orgyoutube.com Concurrently, the bond to the leaving group is broken, and it is expelled. taylorandfrancis.com In the case of an anhydride, the leaving group is a carboxylate anion, which is a relatively good leaving group due to resonance stabilization. youtube.comyoutube.com If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product. libretexts.org

Transition Metal-Catalyzed Transformations

While the classical reactivity of naphthoic acid anhydrides is dominated by nucleophilic acyl substitution, transition metal catalysis opens up new avenues for their transformation. These reactions often proceed through different mechanistic pathways, involving oxidative addition and other organometallic steps.

One notable transformation is the decarbonylation of acid anhydrides, which can be catalyzed by transition metals like palladium. researchgate.net The generally accepted mechanism for this process, when applied to a mixed anhydride, involves several key steps:

Oxidative Addition : The transition metal catalyst, often a palladium(0) complex, undergoes oxidative addition into the anhydride bond. researchgate.net

Decarbonylation : This is followed by the elimination of carbon monoxide (decarbonylation) from the resulting metal-acyl complex. researchgate.net

β-Hydride Elimination : The subsequent step is often a β-hydride elimination, which leads to the formation of an alkene and a metal-hydride species. researchgate.net

Catalyst Regeneration : The final step involves the regeneration of the active catalyst, allowing the catalytic cycle to continue. researchgate.net

While specific research on transition metal-catalyzed reactions of alpha,beta-naphthoic acid anhydride is not extensively detailed in the provided search results, the general principles of transition metal catalysis with other anhydrides suggest the potential for similar transformations. For instance, a patent describes a preparation method for a naphthoic acid derivative that involves a Suzuki coupling step, a palladium-catalyzed cross-coupling reaction. google.com This indicates that naphthoic acid derivatives are amenable to such catalytic processes.

Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation Reactions

A significant advancement in the use of naphthoic acid anhydrides is the development of a palladium-catalyzed decarbonylative nucleophilic halogenation. mdpi.combohrium.comresearchgate.net This strategy provides an efficient route to synthesize aryl halides, which are crucial building blocks in organic chemistry. mdpi.comacs.org The use of acid anhydrides as substrates is advantageous as it circumvents the challenges associated with the instability of acyl chlorides and the high cost or low reactivity of other acylating agents. mdpi.combohrium.comresearchgate.net

The reaction mechanism for the decarbonylative halogenation is proposed to proceed through one of two plausible pathways. mdpi.combohrium.com

Path A: The reaction is initiated by a nucleophilic substitution of the acid anhydride, for instance, 1-naphthoic anhydride, by a lithium halide (e.g., LiI), which generates a highly reactive acyl halide intermediate in situ. mdpi.comresearchgate.net This key intermediate then undergoes oxidative addition to a Pd(0) complex. mdpi.combohrium.com The resulting acyl-Pd(II)-halide intermediate subsequently experiences carbonyl de-insertion, followed by reductive elimination to yield the final aryl halide product and regenerate the active Pd(0) catalyst. mdpi.com The gradual, in situ formation of the acyl iodide from the anhydride and lithium iodide is crucial for the success of the reaction, as it prevents catalyst poisoning. researchgate.net

Path B: An alternative mechanism suggests the formation of an activated anionic palladate complex in the presence of the lithium halide. mdpi.combohrium.com This electron-rich palladium complex facilitates the oxidative addition of the acid anhydride, leading to the same common acyl-Pd(II)-halide intermediate as in Path A, which then follows a similar sequence of decarbonylation and reductive elimination. mdpi.com The reversible nature of CO insertion and de-insertion is a key aspect, and conducting the reaction in an open system can improve efficiency by allowing the generated CO to escape, thus driving the reaction forward. mdpi.combohrium.com

The choice of ligand is critical for the success of this transformation. Systematic exploration identified that a catalytic system comprising a palladium source, such as [PdCl(cinnamyl)]2, and Xantphos, a bidentate phosphine (B1218219) ligand, exhibits the highest efficiency. mdpi.com Xantphos is characterized by a large bite angle (approx. 110°-112°) and a flexible coordination environment, which are believed to be crucial for promoting the thermodynamically challenging reductive elimination of C–X bonds from the Pd(II) intermediate. mdpi.comnih.gov The Pd/Xantphos system shows excellent compatibility with this difficult step. mdpi.combohrium.comresearchgate.net

Reaction conditions have been optimized, with temperature playing a significant role. For substrates with electron-donating groups, conducting the reaction in an open system has been shown to significantly enhance reaction efficiency. mdpi.combohrium.com The choice of halogenating agent and higher reaction temperatures are necessary for less reactive halides due to the highly endothermic nature of the C-X bond reductive elimination. mdpi.com

The palladium-catalyzed decarbonylative nucleophilic halogenation method is applicable to a range of halogens, successfully producing aryl iodides, bromides, and chlorides in moderate to good yields. mdpi.com

The reaction was initially optimized for iodination using 1-naphthoic anhydride as the model substrate. mdpi.com The protocol was then successfully extended to bromination and chlorination by adjusting the halogen source and reaction temperature. mdpi.com For instance, the decarbonylative nucleophilic bromination of 1-naphthoic anhydride afforded 1-bromonaphthalene (B1665260) in 89% yield. mdpi.com The chlorination process proved more challenging, providing 1-chloronaphthalene (B1664548) in a 51% yield, even with an excess of LiCl as the chloride source. mdpi.com The methodology is particularly effective for substrates bearing electron-donating groups. mdpi.combohrium.com

Table 1: Halogenation of 1-Naphthoic Anhydride

| Halogenation Type | Product | Yield | Reference |

|---|---|---|---|

| Iodination | 1-Iodonaphthalene | Good | mdpi.com |

| Bromination | 1-Bromonaphthalene | 89% | mdpi.com |

| Chlorination | 1-Chloronaphthalene | 51% | mdpi.com |

Palladium-Catalyzed Decarboxylative Annulation of Naphthalic Anhydrides with Alkynes

A novel palladium-catalyzed [3+2] annulation of naphthalic anhydrides with internal alkynes has been developed, providing an efficient route to synthesize 1,2-disubstituted acenaphthylenes. acs.org This reaction proceeds via a proposed double decarboxylation sequence and demonstrates good functional group compatibility. acs.org The optimal catalyst for this transformation was found to be PdCl2, with Cs2CO3 as the ideal base. acs.org The protocol can be extended to substrates containing naphthalene- and perylenedicarboximide units. acs.org

Ring-Opening Reactions and Subsequent Cyclizations (e.g., Three-Bond Breaking)

The chemistry of naphthoic acid derivatives also involves significant ring-opening and cleavage reactions. For instance, the steric strain between substituents in the 1,8-positions of the naphthalene (B1677914) core can lead to unusual reactivity. nih.gov In a notable example, the strain between a nitro and a carboxylic acid group in an 8-nitro-1-naphthoic acid derivative was sufficient to disrupt the aromaticity of the naphthalene ring under mild conditions. nih.gov This process involved the addition of water to a strained naphtho oxazinium intermediate, inducing the fragmentation of a Csp2–Csp2 bond and a subsequent rearrangement. nih.gov

Furthermore, acenaphthenequinone (B41937), which can be produced by the oxidation of acenaphthene (B1664957), undergoes ring cleavage to form 1,8-naphthalic anhydride. mdpi.com This anhydride can, in turn, be cleaved by alkali to yield naphthoic acid derivatives. mdpi.com These transformations highlight how the rigid framework of naphthalic systems can be selectively broken and reformed.

Investigations into Specific Isomeric Reactivity and Selectivity

The isomeric position of the carboxyl group on the naphthalene ring significantly influences reactivity. Studies comparing 1-naphthoic and 2-naphthoic acid derivatives in palladium-catalyzed decarbonylative alkynylation reactions revealed distinct differences. nsf.gov The carboxyl group of 2-naphthoic acid anhydride is considered more flexible and less sterically hindered compared to its 1-isomer. nsf.gov This difference in steric hindrance is attributed to the peri-(1,8-)H/COOH repulsion present in the 1-naphthoic acid, which is a significant destabilizing interaction. umsl.edu

This difference in reactivity allows for selective transformations. For example, in the decarbonylative alkynylation, 2-naphthoic acid anhydride readily reacts with a range of terminal alkynes, including those with electron-neutral, electron-rich, and electron-deficient aryl groups, as well as those containing fluoro and chloro substituents. nsf.gov

Regioselectivity is also a key factor in reactions on the naphthalene core. In palladium-catalyzed C-H halogenation of substrates like 2-(1-naphthyl)pyridine, there are multiple potential sites for functionalization. The reaction shows a strong preference for forming a 5-membered palladacycle intermediate over a 6-membered one, leading to selective substitution at the γ-position of the naphthyl ring. researchgate.net

Comparative Hydrolysis Kinetics of 1,8-Naphthalic Anhydride vs. 2,3-Naphthalenedicarboxylic Anhydride

The hydrolysis of 1,8-naphthalic anhydride and 2,3-naphthalenedicarboxylic anhydride reveals significant differences in reactivity, primarily driven by the proximity of the carboxyl groups. In acidic aqueous solutions, a notable distinction emerges: 1,8-naphthalenedicarboxylic acid spontaneously cyclizes to form its anhydride, 1,8-naphthalic anhydride. tamu.edursc.org This cyclization is a stark contrast to the behavior of 2,3-naphthalenedicarboxylic acid, which does not form an anhydride under any of the aqueous conditions studied. tamu.edursc.org

The hydrolysis of 2,3-naphthalenedicarboxylic anhydride follows a more conventional path. Its pH-rate constant profile indicates a water-mediated reaction occurring between pH 1.0 and 6.0, with a shift to base-catalyzed hydrolysis above pH 7.0. tamu.edursc.org This suggests that under neutral and acidic conditions, the water molecule acts as the primary nucleophile, while at higher pH, the more potent hydroxide (B78521) ion dominates the reaction.

Conversely, the decomposition kinetics of 1,8-naphthalic anhydride are more complex due to the competing equilibrium of its cyclization from the corresponding diacid. tamu.edursc.org Below pH 6.0, the observed rate of hydrolysis is intertwined with the spontaneous formation of the anhydride from both the diprotonated (AH₂) and triprotonated (AH₃⁺) forms of 1,8-naphthalenedicarboxylic acid. tamu.edursc.org This dynamic equilibrium underscores the thermodynamic stability of the five-membered ring of 1,8-naphthalic anhydride, a feature not shared by the 2,3-isomer.

pH-Dependent Reaction Profiles and Equilibria

The influence of pH on the reaction pathways of these two anhydrides is profound and directly linked to the protonation states of their corresponding dicarboxylic acids. The acid dissociation constants (pKa) for the monoanion and dianion formation of the parent acids are crucial for understanding these profiles. tamu.edursc.org

For 2,3-naphthalenedicarboxylic acid, the hydrolysis of its anhydride is straightforward. The pH-rate profile shows a clear transition from a water-catalyzed reaction to a base-catalyzed one. tamu.edursc.org Between pH 1.0 and 6.0, the rate is largely independent of pH, characteristic of a water reaction. Above pH 7.0, the rate increases, indicating a base-catalyzed mechanism. tamu.edursc.org Fluorimetric titration has also shown that the diprotonated 2,3-naphthalenedicarboxylic acid can be further protonated to a triprotonated species (AH₃⁺). tamu.edursc.org

The situation for 1,8-naphthalic anhydride is significantly more intricate due to the equilibrium between the anhydride and the diacid. Below pH 6.0, the decomposition profile is governed by the equilibrium involving the diacid (AH₂) and its protonated form (AH₃⁺), both of which can cyclize to the anhydride. tamu.edursc.org The equilibrium constants for the formation of 1,8-naphthalic anhydride from these species are approximately 4 from AH₂ and 100 from AH₃⁺, indicating that increased acidity strongly favors anhydride formation. tamu.edursc.org This inherent stability and tendency to form from the diacid in acidic conditions distinguish the 1,8-isomer's reaction profile from that of the 2,3-isomer.

Table 1: Approximate pKa Values for Naphthalenedicarboxylic Acids

| Compound | pKa₁ (Monoanion Formation) | pKa₂ (Dianion Formation) |

|---|---|---|

| 1,8-Naphthalenedicarboxylic Acid | ~3.5 | ~5.5 |

| 2,3-Naphthalenedicarboxylic Acid | ~3.0 | ~5.0 |

Data sourced from studies on the hydrolysis of naphthalic anhydrides. tamu.edursc.org

Computational and Theoretical Insights into Reaction Pathways

To complement experimental findings, computational chemistry offers a molecular-level view of the reaction mechanisms, transition states, and energetics that govern the transformations of naphthalic anhydrides.

Ab Initio Studies of Cyclization Mechanisms

Ab initio calculations have been instrumental in elucidating the pathway for the spontaneous cyclization of 1,8-naphthalenedicarboxylic acid into 1,8-naphthalic anhydride in acidic aqueous solutions. tamu.edursc.org These studies reveal a detailed mechanism for this intramolecular reaction. The calculations show a transition state where an intramolecular proton transfer occurs in concert with the alignment of an oxygen atom toward one of the carbonyl carbons. tamu.edursc.org Following this concerted step, a planar intermediate is formed, which then undergoes dehydration to yield a complex between water and the newly formed 1,8-naphthalic anhydride. tamu.edursc.org This low-energy pathway explains the observed spontaneous cyclization that is unique to the 1,8-isomer.

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations provide quantitative data on the energy landscape of these reactions. nih.gov For the cyclization of 1,8-naphthalenedicarboxylic acid, calculations have successfully modeled the transition state. tamu.edursc.org This theoretical model of the transition state is characterized by a simultaneous intramolecular proton transfer and the nucleophilic attack of a carboxylic oxygen onto the other carbonyl carbon. tamu.edursc.org The ability to calculate the geometry and energy of this transition state is crucial for understanding why the activation barrier for the 1,8-isomer's cyclization is low enough to proceed spontaneously in an aqueous acidic environment, a phenomenon not observed for the 2,3-isomer. tamu.edursc.org

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org While specific KIE studies on the hydrolysis of 1,8-naphthalic anhydride and 2,3-naphthalenedicarboxylic anhydride are not prominently available in the literature, the principles can be understood from studies on analogous systems like other carboxylic anhydrides. tamu.edu

For anhydride hydrolysis, a solvent isotope effect study, where the reaction is run in heavy water (D₂O) instead of H₂O, can be particularly informative. For example, studies on acetic anhydride hydrolysis in D₂O showed a reduction in the reaction rate, which helped to elucidate the role of proton transfer in the rate-controlling step. osti.gov Similarly, investigating the hydrolysis of naphthalic anhydrides in D₂O could differentiate between mechanisms. A significant solvent KIE (kH₂O/kD₂O > 1) would suggest that a proton transfer is involved in the rate-determining step, possibly implicating a water molecule acting as a general base catalyst. tamu.edu Conversely, an inverse isotope effect (kH₂O/kD₂O < 1) could point to a pre-equilibrium step involving protonation before the rate-limiting step. chem-station.com

Furthermore, secondary KIEs, where an isotope is substituted at a position not directly involved in bond breaking, could probe changes in hybridization at the carbonyl carbon in the transition state. iaea.org For the naphthalic anhydrides, such studies would provide definitive evidence for the nature of the nucleophilic attack (e.g., whether it is associative or dissociative) in the rate-determining step of hydrolysis.

Advanced Characterization and Spectroscopic Analysis of Naphthoic Acid Anhydrides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In naphthoic acid anhydrides, the ¹H NMR spectrum is dominated by signals from the aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) and coupling patterns of these protons are highly sensitive to their position on the rings and the influence of the anhydride (B1165640) functionality.

While specific data for α,β-naphthoic acid anhydride is not widely available, analysis of related compounds such as derivatives of 1,8-naphthalic anhydride provides expected values. uni-ruse.bgrsc.org The aromatic protons typically resonate in the downfield region, generally between δ 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. uni-ruse.bgrsc.org For instance, in derivatives of 1,8-naphthalic anhydride, complex multiplets are often observed in this range, corresponding to the various protons on the naphthalene core. uni-ruse.bgrsc.org

Table 1: Representative ¹H NMR Data for Naphthalic Anhydride Derivatives Note: Data is for substituted 1,8-naphthalic anhydride derivatives and serves as an illustrative example of typical chemical shift regions.

| Compound | Solvent | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |

| 5-nitro-6-(pyrrolidin-1-yl)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | Not Specified | 7.63-8.81 (m, 4H) | 3.74 (d, 2H, CH₂), 3.82 (d, 2H, CH₂) | uni-ruse.bg |

| 6-(9H-carbazol-9-yl)-5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | Not Specified | 8.03-8.77 (m, 4H), 7.17-7.74 (m, 8H) | - | uni-ruse.bg |

| N-butyl-4-amino-1,8-naphthalimide | Acetone-d₆ | 9.16 (s, 2H), 8.41 (dd, 1H), 8.08 (dd, 1H), 7.97 (d, 1H), 7.47 (t, 1H), 7.23 (d, 1H) | 4.16–4.05 (m, 2H), 1.71 (m, 2H), 0.96 (t, 3H) | rsc.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The most characteristic signal in the ¹³C NMR spectrum of a naphthoic acid anhydride is the resonance of the carbonyl carbons. These carbons are significantly deshielded and appear at very high chemical shifts, typically in the range of δ 160-175 ppm. chegg.commdpi.com

The aromatic carbons of the naphthalene rings produce a series of signals between approximately δ 115 and 140 ppm. rsc.orgmdpi.commdpi.com The precise chemical shifts depend on the substitution pattern and the electronic environment of each carbon atom. For example, carbons directly attached to the anhydride group or other substituents will have different shifts compared to unsubstituted carbons. mdpi.com

Table 2: Representative ¹³C NMR Data for Naphthalic Anhydride and Related Compounds Note: Data from various naphthalic compounds illustrates typical chemical shift regions.

| Compound/Functional Group | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic/Other Carbons (δ, ppm) | Reference |

| Naphthalimide Derivatives (Average) | CDCl₃ | 164.1 | 122.1 - 134.2 | mdpi.com |

| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | Not Specified | 159.80 | 114.13 - 131.17 (Aromatic), 55.18 (Methoxy) | mdpi.com |

| Endo-Nadic Anhydride Impurity (Dicarboxylic Acid) | Not Specified | 172.3 | Not Specified | chegg.com |

| N-butyl-4-amino-1,8-naphthalimide | CDCl₃ | 166.6, 164.4 | 98.4 - 153.2 | rsc.org |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying molecules in their solid form, providing information that is inaccessible in solution-state NMR. Techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR are particularly useful for analyzing the structure, polymorphism, and dynamics of crystalline and amorphous solids.

In the context of anhydrides, ssNMR can be employed to study solid-state reactions such as cycloadditions and cycloreversions. nih.gov For example, the [4+4] cycloaddition of an anthracene (B1667546) derivative has been shown to be reversible in the solid state, a process that can be monitored by observing changes in the ssNMR spectrum. nih.gov Although a specific study on the cycloreversion of α,β-naphthoic acid anhydride using this technique is not prominently documented, the methodology is directly applicable. By analyzing the changes in the ¹³C chemical shifts, particularly of the carbonyl and olefinic carbons, one could monitor the conversion between monomeric and dimeric forms, providing insights into reaction kinetics and solid-state stability.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. While ¹H or ¹³C NMR can be used, monitoring the reaction via a unique nucleus involved in the catalytic system can be highly effective.

A prominent example is the use of ³¹P NMR to follow the synthesis of carboxylic anhydrides from carboxylic acids using a triphenylphosphine (B44618) oxide (TPPO)/oxalyl chloride system. acs.org This method is applicable to the synthesis of naphthoic acid anhydrides. The reaction progress can be tracked by observing the appearance and disappearance of phosphorus-containing intermediates. acs.org

The mechanism involves the following key steps, each identifiable by a unique ³¹P NMR signal:

TPPO Starting Material: A singlet for TPPO is observed around δ 29.28 ppm. acs.org

Formation of Triphenylchlorophosphine Intermediate: Upon addition of oxalyl chloride, a new singlet appears at approximately δ 63.19 ppm, indicating the formation of the active phosphine (B1218219) chloride intermediate. acs.org

Formation of Acylphosphonate Intermediate: After the addition of the carboxylic acid (e.g., naphthoic acid) and a base, a new resonance emerges around δ 43.62 ppm, corresponding to the acylphosphonate species. acs.org

Reaction Completion: This intermediate then reacts further to yield the anhydride, regenerating the TPPO catalyst, which is observed again in the final spectrum. acs.org

This in-situ approach provides direct evidence for the proposed reaction pathway and allows for optimization of reaction conditions. acs.org

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The most diagnostic feature in the FT-IR spectrum of any acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. spectroscopyonline.com

These two bands arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups linked by an oxygen atom. spectroscopyonline.com

Asymmetric C=O Stretch: This band is typically found at a higher frequency, generally in the range of 1870–1840 cm⁻¹. spectroscopyonline.com

Symmetric C=O Stretch: This band appears at a lower frequency, usually between 1800–1760 cm⁻¹. spectroscopyonline.com

For aromatic anhydrides like naphthoic anhydride, these bands are prominent and their positions can confirm the presence of the anhydride functional group. Additional bands corresponding to C=C stretching of the aromatic rings (approx. 1600-1450 cm⁻¹) and C-H stretching (approx. 3100-3000 cm⁻¹) are also expected. researchgate.net The spectrum of 1,8-naphthalic anhydride, for example, shows characteristic anhydride peaks. nist.gov In some substituted derivatives, these carbonyl bands can be observed at slightly different frequencies, such as at 1778 and 1732 cm⁻¹ in 4-bromo-3-nitro-1,8-naphthalic anhydride. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for Naphthalic Anhydrides

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Unsaturated Cyclic Anhydrides (General) | Asymmetric C=O Stretch | 1860 - 1840 | spectroscopyonline.com |

| Unsaturated Cyclic Anhydrides (General) | Symmetric C=O Stretch | 1780 - 1760 | spectroscopyonline.com |

| 4-bromo-3-nitro-1,8-naphthalic anhydride | C=O Stretches | 1778, 1732 | researchgate.net |

| 4-bromo-3-nitro-1,8-naphthalic anhydride | Aromatic C=C Stretch | 1570 | researchgate.net |

| 4-bromo-3-nitro-1,8-naphthalic anhydride | Aromatic C-H Stretch | 3082 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthoic acid anhydrides, containing the extended π-conjugated system of the naphthalene rings, exhibit strong ultraviolet absorption. researchgate.net

The UV-Vis spectrum is typically characterized by intense absorption bands resulting from π→π* transitions. researchgate.netekb.eg For naphthalene derivatives, these transitions often appear as a series of sharp peaks or a broad band with fine structure. researchgate.net The spectrum of 1,8-naphthalic anhydride, for instance, shows absorption maxima in the UV region. nist.gov In various naphthalic anhydride derivatives, a strong absorption band is commonly observed between 280 nm and 350 nm, which is assigned to the π→π* transition of the naphthalene ring system. researchgate.netekb.eg A weaker absorption, sometimes observed at longer wavelengths, may be attributed to n→π* transitions involving the non-bonding electrons of the carbonyl oxygens. rsc.org The solvent polarity can influence the position of these absorption maxima. ekb.eg

Table 4: UV-Vis Absorption Data for Naphthalic Anhydride Derivatives

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

| Cellulose Naphthoate | Not Specified | ~282 | π→π | researchgate.net |

| 4-bromo-3-nitro-1,8-naphthalic anhydride | Not Specified | 338 | π→π (Naphthalic ring) | ekb.eg |

| General Naphthalene Derivatives | Not Specified | 340 - 350 | π→π* (Naphthalene ring) | researchgate.net |

| 1,8-Naphthalic anhydride | Not Specified | ~230, ~335 | Not Specified | nist.gov |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing fragmentation patterns. When coupled with Gas Chromatography (GC), the technique (GC-MS) allows for the separation of individual components from a mixture before their detection by the mass spectrometer.

For naphthoic acid derivatives, GC-MS is a primary technique for identification and quantification. offshorenorge.nochromatographyonline.com Often, a derivatization step is employed to increase the volatility of the analytes, such as converting the acids to their corresponding esters (e.g., t-butyldimethylsilyl esters), which improves their chromatographic behavior. chromatographyonline.comnih.gov In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column. chromatographyonline.com The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI), causing the molecule to fragment in a reproducible manner. chromatographyonline.com

While specific mass spectral data for alpha,beta-Naphthoic acid anhydride is not extensively published, the analysis of its parent compounds, 1-naphthoic and 2-naphthoic acid, provides insight into the expected fragmentation. The mass spectrum of 2-naphthoic acid, for instance, shows a prominent molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of functional groups. nist.govnih.gov For an anhydride like alpha,beta-naphthoic acid anhydride (C₂₂H₁₄O₃), mass spectrometry would be expected to confirm its molecular weight (326.3 g/mol ). nih.gov The fragmentation pattern would likely involve cleavage of the C-O-C anhydride bond, leading to the formation of naphthoyl cations.

Table 1: GC-MS Parameters for Analysis of Naphthalene Metabolites

| Parameter | Value | Reference |

|---|---|---|

| Injector | Split-Splitless (SSL) | chromatographyonline.com |

| Injector Temperature | 250 °C | chromatographyonline.com |

| Split Ratio | 15:1 | chromatographyonline.com |

| Oven Program | Isotherm at 100 °C for 5 min, then ramp at 6 °C/min | chromatographyonline.com |

| MS Transfer Line Temp. | 260 °C | chromatographyonline.com |

| Ion Source Temp. | 250 °C | chromatographyonline.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | chromatographyonline.com |

| Mass Range | 80 to 400 Da | chromatographyonline.com |

Table 2: Key Mass Spectral Peaks (Electron Ionization) for 2-Naphthalenecarboxylic Acid

| m/z | Interpretation | Reference |

|---|---|---|

| 172 | Molecular Ion [M]⁺ | nist.govnih.gov |

| 155 | [M-OH]⁺ | nih.gov |

| 127 | [M-COOH]⁺ or [C₁₀H₇]⁺ | nist.govnih.gov |

X-ray Diffraction (XRD) for Polymorph and Crystal Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the crystal structure, including unit cell dimensions, space group, and precise atomic positions. This technique is crucial for identifying different crystalline forms of a substance, a phenomenon known as polymorphism. dtic.mil Polymorphs of a compound can exhibit different physical properties despite having the same chemical structure. dtic.mil

The crystal structures of the parent molecules, 1-naphthoic acid and 2-naphthoic acid, have been determined with high precision using X-ray crystallography. nih.govnih.gov These studies reveal that the acid molecules form cyclic dimers in the solid state through hydrogen bonding between their carboxylic acid groups. nih.gov

In the case of 1-naphthoic acid, the structure is fully ordered. nih.gov In contrast, 2-naphthoic acid exhibits a degree of disorder in the position of the carboxylic acid proton, which is refined at two separate sites. nih.gov Analysis of these structures provides exact bond lengths and angles, confirming the molecular geometry. The study of alpha,beta-naphthoic acid anhydride via XRD would similarly reveal its precise solid-state conformation, molecular packing, and any potential polymorphic forms.

Table 3: Comparative Crystallographic Data for Naphthoic Acids

| Parameter | 1-Naphthoic Acid | 2-Naphthoic Acid | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | nih.govnih.gov |

| Space Group | P2₁/c | P2₁/c | nih.gov |

| a (Å) | 6.906 | 13.565 | nih.govnih.gov |

| b (Å) | 3.842 | 5.013 | nih.govnih.gov |

| c (Å) | 30.958 | 12.915 | nih.govnih.gov |

| **β (°) ** | 92.04 | 108.06 | nih.govnih.gov |

| C=O Bond Length (Å) | 1.214 (3) | 1.256 (3) | nih.gov |

| C-OH Bond Length (Å) | 1.312 (3) | 1.274 (3) | nih.gov |

| O···O Distance (Å) | 2.653 (3) | 2.618 (3) | nih.gov |

Elemental Analysis Techniques

Elemental analysis is a fundamental process in chemistry used to determine the mass fractions of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and quantified. The results are used to calculate the empirical formula of the substance and to verify its purity against the theoretical composition derived from its molecular formula.

For alpha,beta-Naphthoic acid anhydride, the molecular formula is C₂₂H₁₄O₃. nih.gov This formula is derived from the condensation of one molecule of 1-naphthoic acid (C₁₁H₈O₂) and one molecule of 2-naphthoic acid (C₁₁H₈O₂), with the elimination of one molecule of water. nih.govwikipedia.org The theoretical elemental composition can be calculated from its molecular formula and molecular weight (326.35 g/mol ). Experimental results from combustion analysis should closely match these theoretical values to confirm the identity and purity of a synthesized sample.

Related thermochemical data, such as the enthalpy of combustion, can also be determined experimentally and provides further characterization of the compound's energetic properties. umsl.edu

Table 4: Theoretical Elemental Composition of alpha,beta-Naphthoic Acid Anhydride (C₂₂H₁₄O₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 326.35 | 80.97 |

| Hydrogen | H | 1.008 | 326.35 | 4.32 |

Research Applications of Naphthoic Acid Anhydrides in Synthetic Organic Chemistry and Materials Science

Precursors for Polymeric Materials

The rigid and planar naphthalene (B1677914) core of these anhydrides is instrumental in creating polymers with exceptional thermal and mechanical properties.

Naphthoic acid anhydrides, particularly naphthalic dianhydrides, are key monomers in the synthesis of polyimides. chemimpex.comresearchgate.netaidic.it Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and mechanical strength. chemimpex.comresearchgate.netaidic.it The synthesis typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu Polyimides derived from naphthalic anhydrides, often referred to as naphthalenic polyimides, exhibit superior chemical and thermal stability compared to those made from five-membered ring anhydrides due to lower ring strain. aidic.it These polymers are utilized in demanding applications within the aerospace, microelectronics, and automotive industries. chemimpex.comcore.ac.uk For instance, polyimides containing naphthalene structures can exhibit high glass-transition temperatures and are used in composites for aerospace applications due to their light weight and high strength. aidic.itcore.ac.uk

Table 1: Properties of Polyimide Films Derived from Naphthalene-Containing Monomers

| Property | Value Range |

|---|---|

| Tensile Strength | 81 - 96 MPa |

| Elastic Modulus | 2.14 - 2.47 GPa |

This data reflects the enhanced mechanical properties imparted by the naphthalene structure in the polymer backbone. mdpi.com

The properties that make naphthoic acid anhydride-based polymers suitable for high-performance applications also translate to their use in specialty coatings, adhesives, and sealants. chemimpex.com When incorporated into these formulations, they can enhance durability, thermal stability, and resistance to environmental factors. chemimpex.com The reactivity of the anhydride (B1165640) group allows for strong adhesion to various substrates through the formation of covalent bonds.

Intermediates in the Synthesis of Dyes and Pigments

The naphthalene ring system is a common chromophore found in many dyes and pigments. Naphthoic acid anhydrides serve as essential intermediates in the creation of a diverse range of colorants. chemimpex.comnih.gov

Derivatives of naphthoic acid anhydrides are used to produce dyes and pigments with vibrant colors and excellent lightfastness, making them suitable for textiles and coatings. chemimpex.com The extended aromatic system of the naphthalene core contributes to the color and stability of the resulting dyes. For example, 1,8-naphthalimide (B145957) derivatives, which are synthesized from 1,8-naphthalic anhydride, can be modified to produce a variety of colors. rsc.org

1,8-Naphthalic anhydride is a key precursor to naphthalimides, which are a significant class of compounds used as optical brighteners and fluorescent dyes. rsc.orgwikipedia.org These compounds function by absorbing light in the ultraviolet region and re-emitting it in the blue region of the visible spectrum, resulting in a whiter appearance of materials. The synthesis involves the reaction of 1,8-naphthalic anhydride with amines to form N-substituted naphthalimides. rsc.org These naphthalimides can be further functionalized to tune their optical properties for specific applications, including fluorescent solar collectors and liquid crystal displays. ekb.egresearchgate.net

Building Blocks for Complex Organic Molecules

Beyond polymers and dyes, naphthoic acid anhydrides are valuable starting materials for the synthesis of more complex organic molecules in academic and industrial research. chemimpex.commdpi.com The anhydride functionality provides a reactive handle for a variety of chemical transformations. For instance, they can undergo reactions with nucleophiles to introduce new functional groups, leading to the construction of intricate molecular architectures. mdpi.com This versatility makes them important intermediates in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai

Synthesis of Naphthalimides and Their Derivatives

1,2-Naphthalenedicarboxylic anhydride is a key precursor in the synthesis of naphthalimides, a class of compounds with significant applications in materials science and medicinal chemistry. The reaction typically involves the condensation of the anhydride with a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent dehydration, often facilitated by heating, results in the formation of the cyclic naphthalimide structure.

For instance, the reaction of 1,2-naphthalenedicarboxylic anhydride with an aniline (B41778) derivative can produce N-aryl naphthalimides. nih.gov The choice of the amine reactant allows for the introduction of various functional groups, enabling the tuning of the resulting naphthalimide's properties for specific applications, such as fluorescent dyes and optical brighteners. wikipedia.org The synthesis of naphthalimide derivatives is a cornerstone of creating functional materials with tailored photophysical and electronic properties.

Formation of Substituted Naphthoic Acids

While 1,2-naphthalenedicarboxylic anhydride itself is a derivative of a naphthoic acid, it can be utilized in reactions that lead to other substituted naphthoic acids. One notable method is the benzannulation of phthalic anhydrides with alkynes. Although this reaction primarily describes the synthesis of substituted naphthoic acids from phthalic anhydride, the underlying principles can be relevant to the chemistry of naphthoic acid anhydrides. For example, a ruthenium-catalyzed [2+2+2] benzannulation of phthalic anhydride with alkynes can produce multisubstituted 1-naphthoic acids. rsc.org This highlights the potential for similar annulation strategies involving naphthoic acid anhydrides to access more complex and highly substituted naphthalene-based carboxylic acids.

Furthermore, the hydrolysis of 1,2-naphthalenedicarboxylic anhydride yields 1,2-naphthalenedicarboxylic acid. nih.govnih.gov This dicarboxylic acid can then undergo further chemical modifications. For example, under specific conditions, it is possible to isomerize naphthalenedicarboxylic acids. The isomerization of 1,8-naphthalenedicarboxylic acid to the 2,6-isomer proceeds through the dipotassium (B57713) dicarboxylates, demonstrating that the initial substitution pattern of the naphthalene core can be altered. wikipedia.org

Development of Chiral Ligands

The rigid and well-defined structure of the naphthalene backbone makes 1,2-naphthalenedicarboxylic anhydride an attractive starting material for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. These ligands create a specific chiral environment around a metal center, enabling enantioselective transformations. mdpi.com

One approach involves the use of chiral amines in the reaction with the anhydride to produce chiral naphthalimides. These naphthalimides can then be further functionalized to act as ligands. Another strategy is to utilize the dicarboxylic acid derived from the anhydride. For example, chiral [1,1'-binaphthalene]-2,2'-dicarboxylic acid has been used to create chiral hypervalent iodine reagents. cardiff.ac.uk Although this specific example uses a binaphthyl system, it illustrates the principle of incorporating a chiral naphthalene-based moiety into a catalytically active species. The development of chiral ligands derived from naphthoic acid anhydrides holds promise for advancing stereoselective synthesis.

Role in the Creation of Tailored Materials for Specific Functions

1,2-Naphthalenedicarboxylic anhydride and its derivatives are instrumental in the development of tailored materials with specific functions, particularly high-performance polymers. The anhydride can be incorporated into polymer backbones to enhance their thermal stability, mechanical strength, and chemical resistance. a2bchem.com

Polyimides, synthesized from the reaction of diamines with dianhydrides like 1,8-naphthalic anhydride, are a prominent class of high-performance polymers used in aerospace, electronics, and other demanding applications. ontosight.ai While the 1,8-isomer is more commonly cited for this purpose, the principles apply to other isomers as well. The resulting polyimides exhibit exceptional properties due to the rigid and aromatic nature of the naphthalimide units. Similarly, 1,2-naphthalenedicarboxylic anhydride can be a monomer for producing polyesters with specific characteristics. google.com The ability to functionalize the naphthalene ring allows for the fine-tuning of the material's properties, such as solubility, processability, and optical or electronic characteristics.

Reagents in Diverse Chemical Transformations

Beyond its role as a building block, 1,2-naphthalenedicarboxylic anhydride can participate in various chemical transformations as a key reagent. A significant example is its involvement in decarbonylative halogenation reactions. This type of reaction involves the cleavage of a carbon-carbon bond adjacent to a carboxylic group, with the liberation of carbon dioxide and the introduction of a halogen atom. acs.orgnih.gov

Palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides provides a method to synthesize aryl halides. mdpi.com This transformation is valuable as aryl halides are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. The reaction proceeds through the formation of an acyl-palladium intermediate, followed by decarbonylation and reductive elimination to yield the aryl halide. While this has been demonstrated with various acid anhydrides, the application to naphthoic acid anhydrides offers a route to synthesize substituted halonaphthalenes, which can be challenging to prepare through direct halogenation. nih.gov

Emerging Research Directions and Future Perspectives in Naphthoic Acid Anhydride Chemistry

Exploration of Novel Catalytic Systems for Anhydride (B1165640) Transformations

The transformation of alpha,beta-naphthoic acid anhydride into more complex molecules is a key area of investigation. Researchers are actively seeking novel catalytic systems to enhance the efficiency and selectivity of these reactions. A significant trend is the move towards using earth-abundant and non-toxic metals in catalysis, which is both economically and environmentally advantageous. nih.gov For instance, heterodinuclear catalysts, which combine two different metal centers, are showing great promise in ring-opening polymerization reactions of cyclic esters, a reaction type highly relevant to anhydrides. nih.govnih.gov The synergy between the different metals can lead to enhanced catalytic activity and better control over the resulting polymer's properties. nih.gov

Future work in this area will likely focus on designing catalysts that can operate under milder conditions and with greater functional group tolerance. The development of catalysts for asymmetric transformations of alpha,beta-naphthoic acid anhydride is another exciting frontier, which would allow for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For naphthoic acid anhydrides, this translates to the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. One approach that aligns with these principles is the use of dehydrating agents like zeolites in cyclization reactions, which can act as reusable and effective green catalysts. researchgate.net

Moreover, research into solvent choice is crucial for sustainable synthesis. The use of aqueous surfactant media, for example, presents an environmentally benign alternative to traditional organic solvents for certain reactions. researchgate.net Looking ahead, the exploration of solvent-free reaction conditions and the use of mechanochemistry are expected to provide even more sustainable pathways for the synthesis and transformation of alpha,beta-naphthoic acid anhydride.

Investigation of Anhydride Reactivity in Complex Chemical Systems

Understanding how alpha,beta-naphthoic acid anhydride behaves in complex chemical environments is essential for its application in biological systems and materials science. Current research often involves studying the hydrolysis of related naphthalic anhydrides under various pH conditions to understand their stability and reactivity. researchgate.net For example, the rate of hydrolysis can be significantly accelerated within the nanocavities of proteins or supramolecular structures. researchgate.net

The study of anhydride reactions in the presence of other reactive species is also a key research direction. This includes investigating their role in peptide cleavage and the formation of protein-protein crosslinks. researchgate.net Future investigations will likely employ advanced spectroscopic techniques and computational modeling to unravel the intricate reaction pathways of alpha,beta-naphthoic acid anhydride in these complex systems, paving the way for its use in applications such as drug delivery and biosensing.

Design and Synthesis of Advanced Naphthoic Anhydride-Derived Functional Materials

The unique structure of alpha,beta-naphthoic acid anhydride makes it an attractive building block for the creation of advanced functional materials. Its derivatives, particularly those based on the naphthalimide structure, have shown significant promise in a variety of applications due to their interesting photophysical properties. rsc.org These materials are being explored for their use in organic electronics, where their ability to self-assemble into ordered structures is highly desirable. rsc.org